But-3-YN-1-YL carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

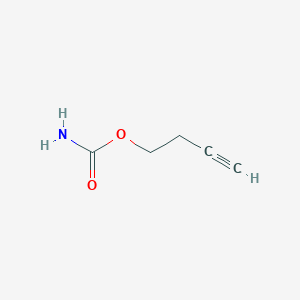

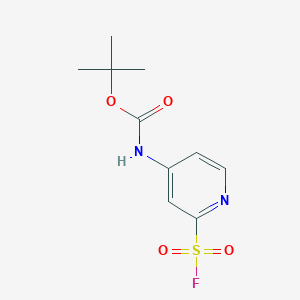

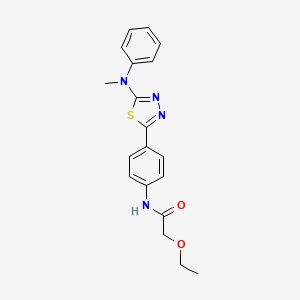

“But-3-YN-1-YL carbamate” is a chemical compound that belongs to the carbamate family . Its IUPAC name is methyl 3-butynylcarbamate . The CAS number for this compound is 852104-71-3 . It is a liquid at room temperature .

Synthesis Analysis

The synthesis of “But-3-YN-1-YL carbamate” or similar carbamates often involves the use of carbonylimidazolide in water with a nucleophile . This provides an efficient and general method for the preparation of urea, carbamates, and thiocarbamates .Molecular Structure Analysis

The molecular structure of “But-3-YN-1-YL carbamate” is based on the InChI code: 1S/C6H9NO2/c1-3-4-5-7-6(8)9-2/h1H,4-5H2,2H3,(H,7,8) . The molecular weight of this compound is 127.14 .Chemical Reactions Analysis

Carbamates, including “But-3-YN-1-YL carbamate”, can be formed through various chemical reactions. One such reaction involves the use of Si(OMe)4 as a nonmetallic regenerable reagent and DBU as a CO2 capture agent and catalyst, enabling the direct conversion of low-concentration CO2 into carbamates .Physical And Chemical Properties Analysis

“But-3-YN-1-YL carbamate” is a liquid at room temperature . The storage temperature for this compound is 4 degrees Celsius .Applications De Recherche Scientifique

Medicinal Chemistry and Drug Development

But-3-YN-1-YL carbamate serves as a valuable building block in medicinal chemistry. Researchers explore its potential as a precursor for designing novel drugs. By modifying its structure, scientists can create derivatives with specific pharmacological activities. For instance, the carbamate group can be replaced or functionalized to enhance bioavailability, target specific receptors, or improve metabolic stability .

Natural Product Synthesis

This compound plays a crucial role in the synthesis of natural products. Notably, ®-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate serves as an intermediate in the production of jaspine B—a natural product isolated from various sponges. Jaspine B exhibits cytotoxic activity against several human carcinoma cell lines. Researchers have successfully synthesized it from L-serine using But-3-YN-1-YL carbamate as a key intermediate .

Catalysis and Organic Transformations

But-3-YN-1-YL carbamate participates in catalytic reactions. Researchers have explored its use in transition-metal-catalyzed processes, such as Sonogashira coupling reactions. These reactions allow the formation of carbon-carbon bonds, making But-3-YN-1-YL carbamate a valuable substrate for constructing complex organic molecules. Its alkynyl functionality enables diverse transformations .

Materials Science and Polymer Chemistry

The terminal alkyne group in But-3-YN-1-YL carbamate makes it useful for polymerization reactions. Researchers have incorporated it into polymer chains to create functional materials. For example, it can serve as a monomer for synthesizing polymeric coatings, adhesives, or conductive polymers. The resulting materials exhibit unique properties due to the presence of the alkyne moiety .

Bioconjugation and Click Chemistry

The alkyne functionality in But-3-YN-1-YL carbamate is amenable to bioorthogonal reactions. Researchers use it for bioconjugation purposes, where they selectively label biomolecules (such as proteins or nucleic acids) with fluorescent probes or other tags. Click chemistry, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC), benefits from the reactivity of terminal alkynes like But-3-YN-1-YL carbamate .

Pharmaceutical Testing and Reference Standards

But-3-YN-1-YL carbamate is a research chemical commonly used in pharmaceutical testing. Scientists rely on high-quality reference standards to ensure accurate results during drug development. Its availability in bulk quantities allows for consistent and reliable experimentation .

Safety and Hazards

“But-3-YN-1-YL carbamate” is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It is recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Mécanisme D'action

Target of Action

But-3-YN-1-YL carbamate is a member of the carbamate family of biocides . The primary targets of carbamates are usually enzymes, receptors, or proteins that play crucial roles in various biological processes . .

Mode of Action

The carbamate functionality imposes a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety . In addition, the carbamate functionality participates in hydrogen bonding through the carboxyl group and the backbone NH . This interaction with its targets can lead to changes in the biological processes controlled by these targets.

Biochemical Pathways

Carbamates are known to affect various biochemical pathways depending on their specific targets . .

Pharmacokinetics

Carbamates in general are known for their good chemical and proteolytic stabilities , which can impact their bioavailability.

Result of Action

Carbamates are generally known for their biocidal properties .

Propriétés

IUPAC Name |

but-3-ynyl carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2/c1-2-3-4-8-5(6)7/h1H,3-4H2,(H2,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSBKZOWDJYPNQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCOC(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

But-3-YN-1-YL carbamate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]phenyl]acetamide](/img/structure/B2820841.png)

acetyl}amino)benzoate](/img/structure/B2820842.png)

![5-((4-methoxyphenyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2820857.png)

![2-[(E)-2-(3-chlorophenyl)ethenyl]-4-(4-heptylphenyl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2820860.png)